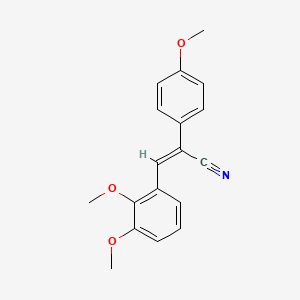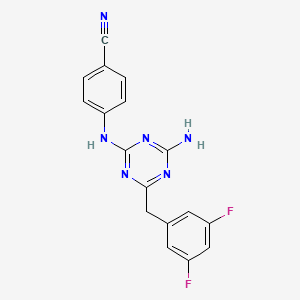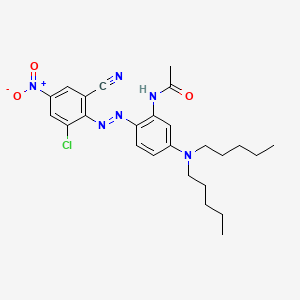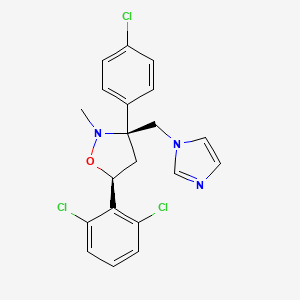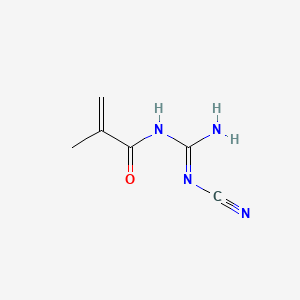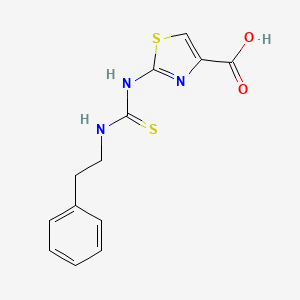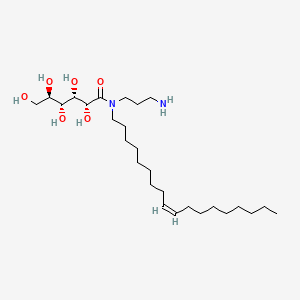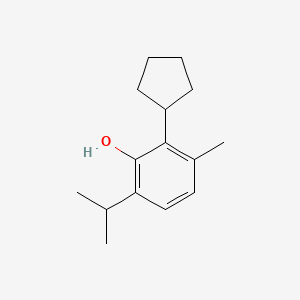
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain contributes to its amphiphilic nature, making it useful in a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of 1,3-bis(2-hydroxyethyl)imidazolium with a long-chain alkyl halide, such as pentadecyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Ion exchange reactions can be carried out using silver nitrate (AgNO3) or sodium bromide (NaBr) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent or catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is largely dependent on its amphiphilic nature. The imidazolium ring interacts with polar molecules, while the long alkyl chain interacts with non-polar molecules. This dual interaction capability allows it to stabilize emulsions, solubilize hydrophobic compounds, and facilitate the transport of molecules across biological membranes. The chloride ion can also participate in ion exchange processes, further enhancing its versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heptadecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heneicosyl-1H-imidazolium chloride
Uniqueness
Compared to its similar compounds, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride offers a balanced combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and stability. Its specific alkyl chain length provides an optimal balance between fluidity and viscosity, enhancing its performance in various industrial and research applications.
Eigenschaften
CAS-Nummer |
93783-20-1 |
|---|---|
Molekularformel |
C22H45ClN2O2 |
Molekulargewicht |
405.1 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C22H45N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(18-20-25)16-17-24(22)19-21-26;/h25-26H,2-21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NZCJLFZDLDDAMZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


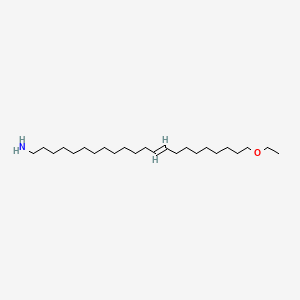
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

